molecular formula C19H21N3O6S B2519815 N-{[(benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 1023483-63-7

N-{[(benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B2519815
CAS No.: 1023483-63-7
M. Wt: 419.45
InChI Key: UOWIIVXHSOMNCW-UHFFFAOYSA-N
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Description

N-{[(benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a complex organic compound that features a benzenesulfonyl group, a carbamoyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where a benzenesulfonyl chloride reacts with an amine in the presence of a base.

    Carbamoylation: The carbamoyl group is added through a reaction with an isocyanate or a carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[(benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[(benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[(benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, inhibiting their function. The benzofuran moiety can intercalate with DNA, disrupting its replication and transcription processes. These interactions lead to the compound’s bioactive effects, such as antimicrobial and anti-cancer activities.

Comparison with Similar Compounds

Similar Compounds

    N-{[(benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide: Unique due to its specific combination of functional groups.

    Benzenesulfonamide derivatives: Similar in having the benzenesulfonyl group but lacking the benzofuran moiety.

    Benzofuran derivatives: Similar in having the benzofuran moiety but lacking the benzenesulfonyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-19(2)11-13-7-6-10-15(17(13)28-19)27-12-16(23)20-21-18(24)22-29(25,26)14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWIIVXHSOMNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=O)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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